Synthesis and Characterization of Desoxycarbadox-D3: A Technical Guide
Synthesis and Characterization of Desoxycarbadox-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Desoxycarbadox-D3, a deuterated analog of Desoxycarbadox. Desoxycarbadox is a principal metabolite of the veterinary antibiotic Carbadox. The deuterium-labeled form, Desoxycarbadox-D3, serves as a critical internal standard for the quantitative analysis of Carbadox and its residues in animal tissues by mass spectrometry-based methods. This document outlines the known physicochemical properties, and while specific proprietary synthesis and detailed characterization data are not publicly available, it describes the general methodologies and workflows for its preparation and quality control. This guide is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and veterinary medicine.
Introduction
Desoxycarbadox is a significant metabolite of Carbadox, a quinoxaline-di-N-oxide antibiotic used in veterinary medicine to promote growth and control bacterial infections in swine.[1] Due to concerns about the potential carcinogenicity of Carbadox and its metabolites, regulatory agencies worldwide have established maximum residue limits (MRLs) for these compounds in food products derived from treated animals.
Accurate and sensitive analytical methods are therefore essential for monitoring these residues. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the results. Desoxycarbadox-D3, with three deuterium atoms on the methoxy group, is the ideal internal standard for the detection and quantification of Desoxycarbadox.
This guide summarizes the available information on Desoxycarbadox-D3 and provides a framework for its synthesis and characterization.
Physicochemical Properties
The known physicochemical properties of Desoxycarbadox-D3 are summarized in the table below. This information has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Chemical Name | trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | [2] |
| Synonyms | Desoxycarbadox-(methyl-d3), Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate | [2][3] |
| CAS Number | 1448350-02-4 | [3] |
| Molecular Formula | C₁₁H₇D₃N₄O₂ | MedchemExpress.com |
| Molecular Weight | 233.24 g/mol | [2] |
| Exact Mass | 233.09920581 Da | [2] |
| Appearance | White to off-white solid | MedchemExpress.com |
| Purity | >95% (HPLC), 99.78% | [3][4] |
| Storage | 4°C, sealed storage, away from moisture and light | MedchemExpress.com |
| Solubility | Soluble in DMSO (10 mM) | [4] |
Synthesis of Desoxycarbadox-D3
While a specific, detailed synthesis protocol for Desoxycarbadox-D3 is not publicly available and is likely proprietary to commercial suppliers, a plausible synthetic route can be inferred from the structure of the molecule. The synthesis would involve the condensation of 2-quinoxalinecarboxaldehyde with a deuterated carbazate derivative.
A general workflow for the synthesis is presented below:
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of Desoxycarbadox-D3.
Materials:
-
2-Quinoxalinecarboxaldehyde
-
Methyl-d3 Carbazate (prepared from hydrazine and methyl-d3 chloroformate)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 2-quinoxalinecarboxaldehyde in anhydrous ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of methyl-d3 carbazate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water or by cooling.
-
The crude product is collected by filtration, washed with cold ethanol or water, and dried under a vacuum.
-
Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.
Characterization of Desoxycarbadox-D3
The characterization of Desoxycarbadox-D3 is crucial to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques would be employed.
A standard workflow for the characterization of the synthesized compound is depicted below:
Expected Characterization Data
While specific data is not available, the following are the expected outcomes from the characterization experiments:
-
High-Resolution Mass Spectrometry (HRMS): The HRMS spectrum should confirm the exact mass of the deuterated compound, allowing for the verification of the molecular formula C₁₁H₇D₃N₄O₂. The measured mass should be very close to the theoretical exact mass of 233.0992 Da. The isotopic pattern will also confirm the presence of three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to be very similar to that of the non-deuterated Desoxycarbadox, with the key difference being the absence of a signal for the methoxy protons (which would typically appear as a singlet around 3.9-4.0 ppm). The remaining aromatic and imine protons on the quinoxaline and hydrazone moieties would be present.
-
¹³C NMR: The carbon-13 NMR spectrum would show all the carbon signals of the molecule. The signal for the deuterated methyl carbon would be observed as a multiplet due to coupling with deuterium and would be shifted slightly upfield compared to the non-deuterated analog.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as C=O (carbamate), C=N (imine), and aromatic C-H and C=C stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis, typically with UV detection, would be used to determine the purity of the synthesized compound. A single major peak would indicate high purity. Commercial suppliers often report purity greater than 95% or 99%.[3][4]
Mechanism of Action and Biological Relevance
Desoxycarbadox-D3 is not intended for therapeutic use and therefore does not have a "mechanism of action" in the traditional sense. Its utility lies in its chemical and physical properties as an internal standard.
The parent compound, Carbadox, is believed to exert its antibacterial effect by intercalating with DNA and inhibiting DNA synthesis. Desoxycarbadox is a metabolite that lacks the N-oxide groups of Carbadox and is a focus of toxicological concern.
The logical relationship for the use of Desoxycarbadox-D3 in analytical methods is illustrated below:
References
- 1. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desoxycarbadox-D3 | C11H10N4O2 | CID 117065205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desoxycarbadox-D3 | CAS 1448350-02-4 | LGC Standards [lgcstandards.com]
- 4. immunomart.com [immunomart.com]
